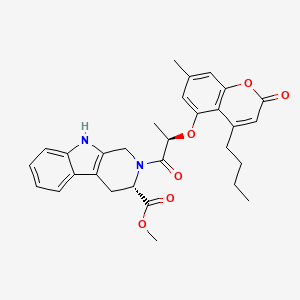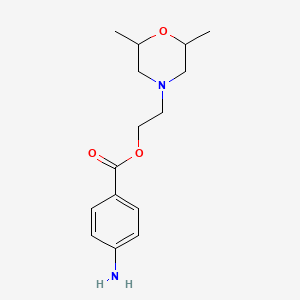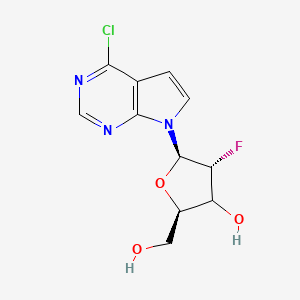
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose is a nucleoside derivative known for its potential antiviral properties, particularly against hepatitis C virus (HCV) infections . This compound is part of a broader class of nucleoside analogs, which are often used in antiviral and anticancer therapies due to their ability to interfere with nucleic acid synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-7-deazapurine.
Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety.
Glycosylation: The arabinofuranose sugar is attached to the purine base through a glycosylation reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to enhance yield and efficiency. The reaction conditions are optimized to ensure high selectivity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety.
Glycosylation: Formation of glycosidic bonds with other sugar molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the sugar moiety.
Reduction Products: Reduced forms of the sugar moiety.
Aplicaciones Científicas De Investigación
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose has several scientific research applications:
Antiviral Research: Used in the synthesis of antiviral agents against hepatitis C virus.
Biological Studies: Employed in studies involving nucleoside analogs and their effects on nucleic acid synthesis.
Medicinal Chemistry: Investigated for its potential use in developing new therapeutic agents for viral infections and cancer.
Industrial Applications: Used in the production of antiviral drugs and research chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose involves its incorporation into viral RNA, leading to chain termination and inhibition of viral replication. The compound targets the viral RNA polymerase, preventing the synthesis of viral RNA and thereby inhibiting the replication of the virus .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-7-deazapurine: A precursor in the synthesis of 6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose.
7-Deazapurine Nucleosides: Other nucleoside analogs with similar antiviral properties.
Fluoronucleosides: Compounds with fluorine atoms in the sugar moiety, used in antiviral and anticancer therapies.
Uniqueness
This compound is unique due to its specific structure, which combines the antiviral properties of 7-deazapurine nucleosides with the enhanced stability and bioavailability provided by the fluorine atom in the sugar moiety. This combination makes it a potent candidate for antiviral drug development.
Propiedades
Fórmula molecular |
C11H11ClFN3O3 |
|---|---|
Peso molecular |
287.67 g/mol |
Nombre IUPAC |
(2R,4R,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H11ClFN3O3/c12-9-5-1-2-16(10(5)15-4-14-9)11-7(13)8(18)6(3-17)19-11/h1-2,4,6-8,11,17-18H,3H2/t6-,7-,8?,11-/m1/s1 |
Clave InChI |
XFKDBYKOIYHLSC-HBLPOYOESA-N |
SMILES isomérico |
C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H](C([C@H](O3)CO)O)F |
SMILES canónico |
C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)


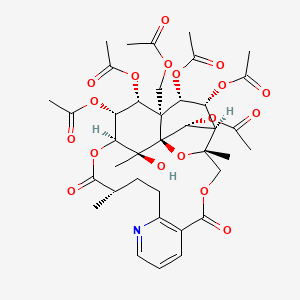

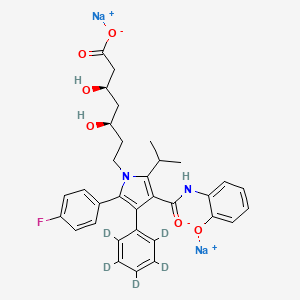
![3-Amino-9-[2-carboxy-4-[6-[4-[4-[[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]amino]-4-oxobutyl]triazol-1-yl]hexylcarbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium](/img/structure/B12399479.png)
